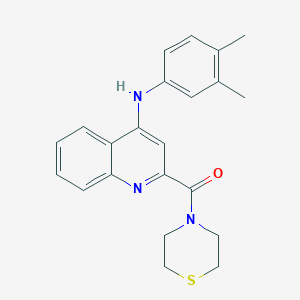![molecular formula C17H13FN4O2 B2973981 N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide CAS No. 1394727-44-6](/img/structure/B2973981.png)
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide, also known as compound A, is a novel small molecule inhibitor that has shown potential in treating various diseases. This compound has been extensively studied for its therapeutic potential and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide involves the inhibition of specific signaling pathways. This this compound targets the JAK-STAT signaling pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Biochemical and physiological effects:
This compound has shown various biochemical and physiological effects in preclinical studies. In cancer, this this compound has shown potential in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size. In inflammation, this compound has shown potential in reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune diseases, this compound has shown potential in modulating the immune system by inhibiting the activation of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has several advantages and limitations for lab experiments. The advantages include its specificity for the JAK-STAT signaling pathway, which makes it a valuable tool for studying this pathway. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has several future directions for research. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective inhibitors, and the identification of biomarkers for patient selection. Additionally, this compound has potential in combination therapy with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide involves several steps. The first step involves the reaction of 2-cyanophenol with 3-fluoro-4-nitroaniline in the presence of a base to form 4-(2-cyanophenoxy)-3-fluoroaniline. The second step involves the reaction of 4-(2-cyanophenoxy)-3-fluoroaniline with chloroacetyl chloride in the presence of a base to form N-(chloroacetyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide. The final step involves the reaction of N-(chloroacetyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide with sodium cyanide in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has been extensively studied for its therapeutic potential in various diseases. This this compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. In cancer, this compound has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways. In inflammation, this compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune diseases, this compound has shown potential in modulating the immune system by inhibiting the activation of immune cells.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[4-(2-cyanophenoxy)-3-fluoroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-14-9-13(22-11-17(23)21-8-7-19)5-6-16(14)24-15-4-2-1-3-12(15)10-20/h1-6,9,22H,8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUQIWULXULGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)NCC(=O)NCC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)
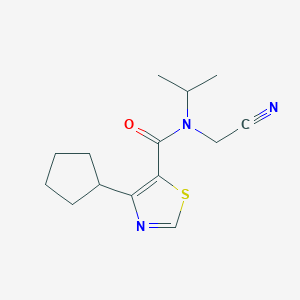
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)
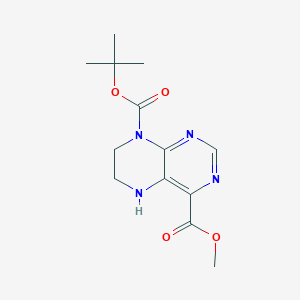
![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)
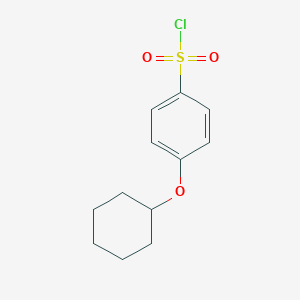

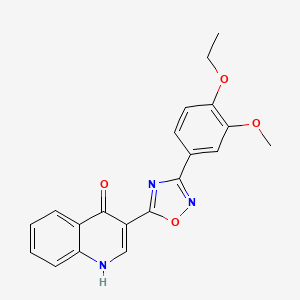
![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)
![2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2973915.png)
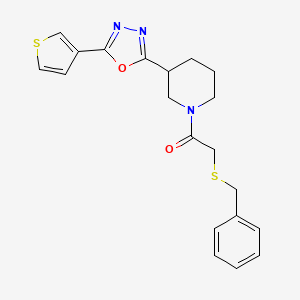
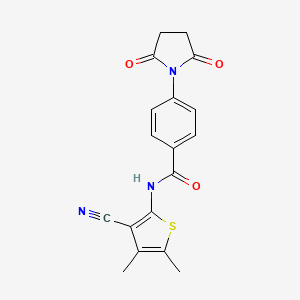
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)
